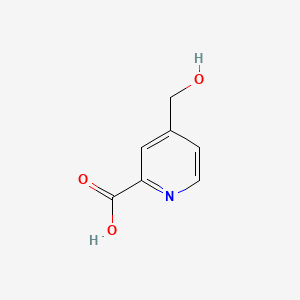

4-(Hydroxymethyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLYYPGJXCVEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627278 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923169-37-3 | |

| Record name | 4-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Hydroxymethyl)picolinic Acid: A Technical Guide for Advanced Research

Preamble: The Strategic Value of a Bifunctional Pyridine Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic selection of foundational scaffolds is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, represent a privileged class of structures due to their presence in numerous natural products and FDA-approved pharmaceuticals. 4-(Hydroxymethyl)picolinic acid (CAS No. 923169-37-3) emerges as a particularly compelling building block within this class. Its intrinsic bifunctionality—a nucleophilic hydroxymethyl group and an electrophilic carboxylic acid—paired with the inherent metal-chelating and hydrogen-bonding capabilities of the picolinic acid core, offers a rich platform for generating molecular diversity. This guide provides an in-depth examination of its properties, synthesis, and strategic applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Core Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 923169-37-3 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | 4-(hydroxymethyl)pyridine-2-carboxylic acid | [3] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥98% (Reagent Grade) | [1] |

| Storage Conditions | Inert atmosphere, 2–8 °C for optimal stability | [1][4] |

| InChI Key | QMLYYPGJXCVEHA-UHFFFAOYSA-N | [4] |

| SMILES Code | O=C(O)C1=NC=CC(CO)=C1 | [5] |

GHS Safety Data

As a responsible laboratory practice, adherence to safety protocols is non-negotiable. The Globally Harmonized System (GHS) classification for this compound necessitates careful handling.

| GHS Parameter | Classification | Source |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4] |

Section 2: Synthesis and Chemical Logic

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and logical synthetic strategy involves the preparation of a stable ester intermediate, followed by a final hydrolysis step. This approach is advantageous as the ester group protects the carboxylic acid during manipulations of other parts of the molecule and often simplifies purification.

A plausible and efficient route begins with a commercially available picoline derivative, which is oxidized and esterified to form ethyl 4-(hydroxymethyl)picolinate (CAS No. 59663-96-6)[6][7]. The final step is a straightforward saponification (base-catalyzed hydrolysis) to yield the target acid.

Caption: Plausible two-step synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

This compound serves as a crucial building block for creating compounds with potential pharmaceutical and agrochemical properties[2]. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential and controlled modifications.

Role as a Versatile Intermediate

The pyridine-2-carboxylic acid moiety is a well-established pharmacophore and a bidentate chelating agent for various metal ions, a feature exploited in the development of metalloenzyme inhibitors[8]. The hydroxymethyl group at the 4-position enhances reactivity and provides a key attachment point for building more complex molecules, improving pharmacokinetic properties like solubility, or acting as a handle for prodrug strategies[1].

This scaffold is an important intermediate in the synthesis of small molecule inhibitors targeting kinases, such as c-Met, which are implicated in cancer therapy[9][10]. The general workflow involves using the carboxylic acid and hydroxymethyl groups as anchors for diversification.

Caption: Synthetic utility of this compound in library generation.

Potential Biological Activity

While specific biological screening data for this compound is not widely published, the parent picolinic acid scaffold is a known endogenous metabolite with notable biological activities. Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by disrupting viral entry and membrane fusion[3]. Furthermore, various derivatives of picolinic acid have demonstrated antibacterial activity against Gram-positive pathogens like Staphylococcus aureus[11].

The introduction of the 4-hydroxymethyl group can be hypothesized to modulate these activities. It may:

-

Enhance Solubility: Improve aqueous solubility, a critical factor for bioavailability.

-

Provide New Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new, beneficial interactions with a biological target.

-

Metabolic Site: Serve as a site for Phase II metabolism (e.g., glucuronidation), influencing the compound's pharmacokinetic profile.

Section 4: Field-Proven Experimental Protocols

The following protocols are representative of how this compound would be synthesized and subsequently utilized in a medicinal chemistry setting. They are designed as self-validating systems, with clear checkpoints for monitoring and characterization.

Protocol: Synthesis via Ester Hydrolysis

This protocol describes the saponification of ethyl 4-(hydroxymethyl)picolinate to yield the target acid.

Causality: Base-catalyzed hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids. The use of a water/ethanol co-solvent system ensures the solubility of both the somewhat nonpolar ester and the ionic sodium hydroxide.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-(hydroxymethyl)picolinate (1.0 eq) in a 3:1 mixture of ethanol and water.

-

Reagent Addition: Add sodium hydroxide (1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate salt spot (baseline) indicates completion.

-

Workup - Neutralization: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~4 using 1M HCl. A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.

-

Purification & Validation: Dry the solid under high vacuum. The final product's identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Caption: Workflow for the synthesis and validation of this compound.

Protocol: Amide Coupling with Benzylamine (Representative Reaction)

This protocol details the formation of an amide bond, a cornerstone reaction in drug development.

Causality: HATU is a modern coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient reaction with the amine nucleophile (benzylamine) under mild conditions with minimal side products. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

-

Nucleophile Addition: Add benzylamine (1.05 eq) dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction by LC-MS to confirm the consumption of the starting acid and the formation of the desired product mass.

-

Workup - Quench & Extract: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the isolated amide product by NMR and high-resolution mass spectrometry (HRMS).

References

- 1. indiamart.com [indiamart.com]

- 2. srinichem.com [srinichem.com]

- 3. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 923169-37-3 [sigmaaldrich.com]

- 5. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 6. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(hydroxymethyl)picolinic acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)picolinic acid, a versatile heterocyclic compound with significant potential in pharmaceutical research and drug development. We will delve into its core chemical and physical properties, synthesis methodologies, and explore its burgeoning role as a key building block in advanced therapeutic modalities.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-(hydroxymethyl)-2-pyridinecarboxylic acid, is a derivative of picolinic acid, a naturally occurring organic compound. Its structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a hydroxymethyl group at the 4-position.

Chemical Structure:

The presence of the carboxylic acid, the hydroxymethyl group, and the nitrogen atom in the pyridine ring imparts a unique combination of properties to the molecule, making it a valuable intermediate in organic synthesis.

Core Physicochemical Data:

| Property | Value | Source |

| CAS Number | 923169-37-3 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Appearance | White crystalline powder | |

| Purity | Typically ≥98% (Reagent Grade) | |

| Storage Conditions | Inert atmosphere, 2–8 °C |

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's spectroscopic fingerprint is paramount for its identification and quality control in research and development. While a dedicated public database of spectra for this compound is not available, data for closely related compounds can provide valuable insights.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methylene carbon of the hydroxymethyl group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid and the alcohol, the C=O stretching of the carboxylic acid, and the C=N and C=C stretching vibrations of the pyridine ring. The broadness of the O-H band will be indicative of hydrogen bonding.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the oxidation of a methyl group at the 4-position of the pyridine ring to a hydroxymethyl group, followed by the introduction or modification of the carboxylic acid group at the 2-position.

Illustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound, illustrating the key chemical transformations.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on established chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(hydroxymethyl)picolinonitrile from 4-methyl-2-pyridinecarbonitrile

-

To a solution of 4-methyl-2-pyridinecarbonitrile in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., selenium dioxide).

-

Heat the reaction mixture at a controlled temperature (e.g., reflux) for a specified period, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(hydroxymethyl)picolinonitrile.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound from 4-(hydroxymethyl)picolinonitrile

-

Dissolve 4-(hydroxymethyl)picolinonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and water.

-

Heat the reaction mixture at reflux for several hours, monitoring the hydrolysis of the nitrile group by TLC or LC-MS.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly attractive building block in drug discovery and development, particularly in the design of targeted therapies.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker that connects the antibody and the payload is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[1][2][3]

This compound can serve as a versatile scaffold for the construction of both cleavable and non-cleavable linkers.[1] The hydroxymethyl group provides a convenient handle for further functionalization, allowing for the attachment of the payload or the antibody. The pyridine ring can also be modified to tune the properties of the linker, such as its solubility and stability.

Conceptual ADC Linker Strategy:

Caption: Conceptual representation of an ADC utilizing a this compound-based linker.

The carboxylic acid group of this compound can be activated to form an amide bond with an amine-containing payload or a functionalized antibody. Alternatively, the hydroxymethyl group can be used to form an ether or ester linkage. The choice of linkage chemistry will depend on the desired release mechanism of the payload (e.g., hydrolysis in the acidic environment of the lysosome or enzymatic cleavage).

Pharmacophore in Biologically Active Molecules

The picolinic acid scaffold is a known pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including antibacterial, antiviral, and anticancer effects.[4] The introduction of a hydroxymethyl group at the 4-position can modulate the biological activity and pharmacokinetic properties of these molecules.

A recent study on a novel derivative of picolinic acid demonstrated its ability to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells.[5][[“]][7][8][9] This finding suggests that picolinic acid derivatives can target specific cellular pathways to induce cancer cell death.

Proposed Mechanism of Action in Cancer Cells:

The study on the picolinic acid derivative in non-small cell lung cancer cells revealed the following key events:[5][9]

-

Induction of Apoptosis: The compound triggered programmed cell death in cancer cells.

-

Activation of Caspases: Key executioner proteins of apoptosis, caspases 3, 4, and 9, were activated.

-

ER Stress Pathway: The compound induced ER stress, as evidenced by the phosphorylation of eukaryotic initiation factor-2α (eIF2α).

-

Release of Smac/DIABLO: The release of Smac/DIABLO from the mitochondria, which promotes apoptosis, was enhanced.

This mechanism of action provides a rationale for the further exploration of this compound and its derivatives as potential anticancer agents.

Caption: A simplified diagram of the proposed ER stress-mediated apoptotic pathway induced by a picolinic acid derivative.

Metal Chelating Properties

Picolinic acid is a well-known chelating agent for various metal ions, including iron, zinc, and chromium.[10][11][12][13] This property is crucial for its biological activities, as it can influence the homeostasis of essential metals and the activity of metalloenzymes. The hydroxymethyl group in this compound can potentially modulate its chelating properties, offering opportunities to design molecules with specific metal-binding affinities for therapeutic or diagnostic applications.

Conclusion and Future Directions

This compound is a versatile and valuable building block for drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of a wide range of derivatives with diverse biological activities. The potential of this molecule as a linker in ADCs and as a pharmacophore for the development of novel anticancer agents is particularly promising.

Future research in this area should focus on:

-

Elucidation of Detailed Physicochemical Properties: A thorough characterization of the pKa, solubility, and other physicochemical properties of this compound is needed to guide its application in drug formulation and delivery.

-

Development of Efficient and Scalable Synthetic Routes: The development of robust and cost-effective synthetic methods will be crucial for the large-scale production of this compound for preclinical and clinical studies.

-

Exploration of its Potential in ADC Linker Technology: A systematic investigation of different linker strategies utilizing the this compound scaffold is warranted to optimize the performance of ADCs.

-

Investigation of its Mechanism of Action: Further studies are needed to elucidate the precise molecular targets and signaling pathways modulated by this compound and its derivatives in various disease models.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and innovative medicines.

References

- 1. njbio.com [njbio.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 6. consensus.app [consensus.app]

- 7. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 10. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chelating agents in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(hydroxymethyl)-2-pyridinecarboxylic acid

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2-pyridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthesis and purification protocols, and its reactivity, providing a robust resource for its application in research and development.

Core Chemical Identity and Properties

4-(hydroxymethyl)-2-pyridinecarboxylic acid is an organic compound featuring a pyridine ring substituted with both a hydroxymethyl and a carboxylic acid group.[1] This unique bifunctional structure makes it a versatile building block in organic synthesis.

1.1. Structural Information & Identifiers

Below is a table summarizing the key identifiers for 4-(hydroxymethyl)-2-pyridinecarboxylic acid.

| Identifier | Value |

| IUPAC Name | 4-(hydroxymethyl)pyridine-2-carboxylic acid[2] |

| Synonyms | 2-(Hydroxymethyl)isonicotinic acid, 2-(hydroxymethyl)pyridine-4-carboxylic acid[1][3] |

| CAS Number | 915140-06-6[4] |

| Molecular Formula | C₇H₇NO₃[4] |

| Molecular Weight | 153.14 g/mol [5] |

| InChI Key | HMFKOGCATGREDJ-UHFFFAOYSA-N[5] |

| SMILES | OCc1cc(ccn1)C(O)=O[4] |

1.2. Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

| Property | Value | Source |

| Appearance | White to off-white or cream to pale brown/pink powder/solid[1][2] | [1][2] |

| Solubility | Soluble in polar solvents like water and alcohols[1] | [1] |

| Melting Point | 74-76 °C (for methyl ester) | [6] |

| Boiling Point | 335.8 ± 32.0 °C (Predicted for methyl ester) | [6] |

| pKa | 13.17 ± 0.10 (Predicted for methyl ester) | [6] |

Note: Some physical data, such as melting and boiling points, are more readily available for the methyl ester derivative of the title compound.

1.3. Safety and Handling

As with any chemical, proper safety precautions are paramount. The Globally Harmonized System (GHS) classifications provide a standardized approach to hazard communication.

-

GHS Pictograms : ☣️ (Exclamation Mark)

-

Signal Word : Warning

-

Hazard Statements :

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statements :

-

P261: Avoid breathing dust

-

P280: Wear protective gloves/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

Always consult the full Safety Data Sheet (SDS) before handling this compound. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Synthesis and Purification

The synthesis of pyridinecarboxylic acids is a well-established field in organic chemistry.[7] While specific, detailed protocols for the direct synthesis of 4-(hydroxymethyl)-2-pyridinecarboxylic acid are not extensively published in readily available literature, general methodologies for the synthesis of related compounds can be adapted. One common approach involves the oxidation of a corresponding methyl-substituted pyridine. For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine has been achieved from 2,6-lutidine via oxidation and subsequent reduction.[8]

2.1. Conceptual Synthesis Workflow

A plausible synthetic route could involve the selective oxidation of one methyl group of a dimethylpyridine precursor to a hydroxymethyl group, followed by the oxidation of the other methyl group to a carboxylic acid. The challenge lies in the selective and controlled oxidation of the two methyl groups. Biocatalytic methods, using enzymes like xylene monooxygenase, have shown promise for the selective hydroxylation of methyl groups on pyridine rings and could be a viable green chemistry approach.[8]

Caption: Conceptual workflow for the synthesis of 4-(hydroxymethyl)-2-pyridinecarboxylic acid.

2.2. Purification Protocol: Recrystallization

For a solid compound like this, recrystallization is a standard and effective purification technique.

Objective: To purify crude 4-(hydroxymethyl)-2-pyridinecarboxylic acid by removing impurities.

Materials:

-

Crude 4-(hydroxymethyl)-2-pyridinecarboxylic acid

-

A suitable solvent (e.g., a water/ethanol mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of polar solvents like water and ethanol is a good starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For better crystal formation, the cooling process can be further slowed by insulating the flask.

-

Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Rationale: This method relies on the differences in solubility between the desired compound and the impurities at different temperatures. The slow cooling process allows for the formation of a pure crystalline lattice, excluding the impurities which remain in the solution.

Chemical Reactivity and Applications

The reactivity of 4-(hydroxymethyl)-2-pyridinecarboxylic acid is dictated by its three main functional components: the pyridine ring, the carboxylic acid, and the primary alcohol.

References

- 1. CAS 915140-06-6: 4-Pyridinecarboxylicacid, 2-(hydroxymethy… [cymitquimica.com]

- 2. 4-(Hydroxymethyl)pyridine-2-carboxylic acid, 95% 1 g | Request for Quote [thermofisher.com]

- 3. 915140-06-6(2-(hydroxymethyl)pyridine-4-carboxylic acid) | Kuujia.com [kuujia.com]

- 4. 2-(HYDROXYMETHYL)PYRIDINE-4-CARBOXYLIC ACID | CAS 915140-06-6 [matrix-fine-chemicals.com]

- 5. 2-(Hydroxymethyl)pyridine-4-carboxylic acid | C7H7NO3 | CID 21804739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)picolinic Acid

Introduction

4-(Hydroxymethyl)picolinic acid (CAS No: 923169-37-3), a pyridine carboxylic acid derivative, is a heterocyclic compound of increasing interest in pharmaceutical research and organic synthesis.[1][2] Its structure, featuring both a carboxylic acid and a hydroxymethyl group on the pyridine ring, imparts a unique combination of reactivity and potential for intermolecular interactions, making it a valuable building block for advanced drug intermediates and other functional materials.[1] This guide provides a comprehensive overview of the key physical properties of this compound, intended for researchers, scientists, and drug development professionals. In instances where specific experimental data for this compound is not publicly available, this guide details robust, field-proven methodologies for their determination, ensuring scientific integrity and empowering researchers to generate reliable data.

Core Molecular and Physical Attributes

A foundational understanding of a compound begins with its fundamental identifiers and observable characteristics. This compound is a white crystalline powder with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] Commercially available reagents typically have a purity of 98% or higher.[1] For optimal stability, it is recommended to store the compound in an inert atmosphere at 2–8 °C.[3]

| Property | Value/Description | Source(s) |

| CAS Number | 923169-37-3 | [1] |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 | [3] |

| Physical Form | White crystalline powder | [1] |

| Purity | ≥98% | [1] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Thermal Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities. As of this guide's compilation, a specific, experimentally determined melting point for this compound has not been reported in the surveyed literature. For a related compound, ethyl 4-(hydroxymethyl)picolinate, a melting point of 78-79 °C has been documented.[4]

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting range of a crystalline solid.

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an inaccurate, often depressed and broad, melting range.

-

Dry, Finely Powdered Sample: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point. A finely powdered sample ensures uniform packing and efficient heat transfer within the capillary tube.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Finely powder the sample using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Sample Packing: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to quickly determine an approximate range.

-

Accurate Determination: For an accurate measurement, begin heating at a rate that will bring the temperature to within 20 °C of the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Acid-Base Properties: pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, two pKa values are expected: one for the carboxylic acid group and another for the protonated pyridine nitrogen. The pKa of the parent compound, picolinic acid, has been reported as approximately 1 for the carboxylic acid and 5.2 for the pyridine nitrogen. The substituents on this compound will influence these values.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is essential to remove dissolved carbon dioxide, which can react with the basic titrant (e.g., NaOH) to form carbonic acid, thereby introducing an error in the titration curve.

-

Constant Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, is important because the activity coefficients of the ions in solution, and thus the measured pH, are dependent on the ionic strength.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring the solution with a magnetic stir bar. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the first or second derivative of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Profile

Experimental Protocol for Solubility Determination via UV-Vis Spectroscopy

The shake-flask method followed by UV-Vis spectroscopic analysis is a common and reliable way to determine the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

-

Equilibrium Attainment: Allowing the suspension to equilibrate for an extended period (e.g., 24-48 hours) with constant agitation is critical to ensure that the solution is truly saturated and the measured concentration represents the thermodynamic solubility.

-

Calibration Curve: A calibration curve is essential to relate the measured absorbance to the concentration of the solute, based on the Beer-Lambert law. This requires preparing a series of standard solutions of known concentrations.

Step-by-Step Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, where the compound absorbs most strongly.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax and plot absorbance versus concentration to generate a calibration curve.

-

Equilibration: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Analysis: Dilute the filtered supernatant with the solvent as necessary to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the equilibrium solubility of this compound in the solvent at that temperature.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data provide invaluable insights into the molecular structure and solid-state packing of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds. While specific spectra for this compound are not available in the searched databases, the expected chemical shifts can be predicted based on the structure and data from related compounds like picolinic acid.[7][8]

-

¹H NMR: One would expect to see signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The carboxylic acid proton may also be observable, typically as a very broad singlet at a high chemical shift.

-

¹³C NMR: The spectrum would show seven distinct signals: five for the sp²-hybridized carbons of the pyridine ring, one for the carboxylic acid carbonyl carbon, and one for the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[9]

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[9]

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch (alcohol): A band in the 1000-1250 cm⁻¹ region.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[10][11] Such an analysis for this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxymethyl groups. While studies on other picolinic acid derivatives have been conducted, a crystal structure for this compound is not currently available in the public domain.[10][12]

Conclusion

This compound is a compound with significant potential in various scientific domains. While a complete, experimentally verified dataset of its physical properties is not yet fully compiled in the literature, this guide provides a robust framework for its characterization. By employing the detailed, validated protocols outlined herein for determining melting point, pKa, solubility, and spectroscopic and structural properties, researchers can confidently generate the high-quality data necessary to advance their work in drug discovery and materials science.

References

- 1. indiamart.com [indiamart.com]

- 2. srinichem.com [srinichem.com]

- 3. 923169-37-3|this compound|BLD Pharm [bldpharm.com]

- 4. ethyl 4-(hydroxyMethyl)picolinate CAS#: 59663-96-6 [m.chemicalbook.com]

- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 2-Picolinic acid(98-98-6) 13C NMR spectrum [chemicalbook.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

4-(hydroxymethyl)picolinic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(hydroxymethyl)picolinic acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and organic synthesis.[1] Given the limited publicly available experimental data on its solubility in a wide range of organic solvents, this document synthesizes theoretical principles, predictive analysis based on its structural analogue picolinic acid, and detailed experimental protocols for researchers, scientists, and drug development professionals to accurately determine its solubility profile.

Introduction to this compound

This compound, with the chemical formula C₇H₇NO₃, is a derivative of picolinic acid.[1] It features a pyridine ring functionalized with both a carboxylic acid group and a hydroxymethyl group.[1] These functional groups impart a high degree of polarity to the molecule and the capacity for extensive hydrogen bonding, which are critical determinants of its solubility.[2] Understanding the solubility of this compound is paramount in various applications, including:

-

Drug Development: Solubility is a critical factor influencing a drug's bioavailability and formulation.[3][4]

-

Organic Synthesis: Its utility as a building block for more complex molecules is dependent on its solubility in reaction media.[1]

-

Crystallization Studies: Knowledge of solubility is essential for developing crystallization processes to obtain desired polymorphs.[5][6]

This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its experimental determination.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For this compound, a white crystalline powder at room temperature, several key factors dictate its solubility in organic solvents:

-

Molecular Polarity: The presence of a nitrogen atom in the pyridine ring, a carboxylic acid group, and a hydroxymethyl group makes this compound a highly polar molecule.[2] This inherent polarity suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: Both the carboxylic acid and hydroxymethyl groups can act as hydrogen bond donors and acceptors. This capability for strong intermolecular interactions with solvent molecules is a primary driver of its solubility in protic solvents like alcohols.

-

Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure of this compound must be overcome by the energy released upon solvation. A high lattice energy can limit solubility, even in polar solvents.

-

Solvent Properties: The polarity, proticity (ability to donate hydrogen bonds), and dielectric constant of the organic solvent will significantly influence its ability to solvate the molecule.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[2]

-

pH: The carboxylic acid group's ionization is pH-dependent, which will affect its solubility in aqueous and protic organic solutions.[2]

Predicted Solubility Profile of this compound

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the known solubility of its parent compound, picolinic acid, and the influence of the added hydroxymethyl group. Picolinic acid is significantly less soluble in ethanol (a polar protic solvent) and even less so in acetonitrile (a polar aprotic solvent) compared to water.[5][6] The addition of a hydroxymethyl group, which enhances polarity and hydrogen bonding capacity, is expected to increase its solubility in polar organic solvents compared to picolinic acid.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with both the carboxylic acid and hydroxymethyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Moderate | Capable of dipole-dipole interactions and accepting hydrogen bonds, but less effective at solvating the acidic proton. |

| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The high polarity of the solute is incompatible with the nonpolar nature of the solvent. |

| Ethers | Diethyl ether, THF | Low | Ethers are weak hydrogen bond acceptors and have lower polarity, resulting in poor solvation. |

| Halogenated | Chloroform, Dichloromethane | Low | Although somewhat polar, their ability to form strong hydrogen bonds is limited. |

Disclaimer: This table presents a theoretical prediction. Experimental verification is essential for accurate solubility determination.

Protocols for Experimental Solubility Determination

Accurate determination of solubility is crucial for any research or development activity involving this compound. The following section provides detailed, field-proven methodologies.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. A temperature of 25 °C is standard, but other temperatures can be used depending on the application.

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[8]

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds.[4] These methods measure the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous or organic medium.[4]

Protocol (Example using Nephelometry):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the desired organic solvent to the wells of a microtiter plate.

-

Precipitation:

-

Rapidly add a small volume of the DMSO stock solution to the solvent in the wells. The sudden change in solvent composition will cause the compound to precipitate if its solubility is exceeded.

-

-

Measurement:

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Data Interpretation and Reporting

When reporting solubility data, it is essential to include the following information for reproducibility and clarity:

-

The method used: (e.g., Shake-Flask, HTS).

-

The solvent: including its grade and purity.

-

The temperature: at which the measurement was performed.

-

The analytical method: used for concentration determination.

-

The units: of solubility (e.g., mg/mL, µg/mL, mM).

For thermodynamic solubility, it is good practice to confirm that equilibrium was reached by measuring the concentration at multiple time points.

Conclusion

References

- 1. indiamart.com [indiamart.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rheolution.com [rheolution.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

biological activity of 4-(hydroxymethyl)picolinic acid

An In-depth Technical Guide to the Biological Activity of 4-(Hydroxymethyl)picolinic Acid: A Focused Investigation into Anti-Fibrotic Potential

Authored by a Senior Application Scientist

This guide delves into the biological activities of this compound (4-HMPA), moving beyond its role as a synthetic building block to explore its therapeutic potential.[1][2] We will construct a scientific narrative grounded in the established bioactivities of its parent scaffold, picolinic acid, and extrapolate a compelling, testable hypothesis for 4-HMPA as a modulator of pathological processes. The primary focus will be its prospective role as an inhibitor of key enzymes in collagen biosynthesis, presenting a novel therapeutic avenue for fibrotic diseases.

Foundational Concepts: From Picolinic Acid's Known Bioactivity to the Challenge of Fibrosis

Picolinic acid, a tryptophan metabolite, is not an inert molecule. Research has identified it as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by disrupting viral entry into host cells.[3][4] Furthermore, certain derivatives of picolinic acid have demonstrated antibacterial efficacy against Gram-positive pathogens.[5] This inherent bioactivity within the picolinate scaffold provides a strong rationale for investigating substituted analogs like 4-HMPA for novel therapeutic applications.

The hydroxymethyl functional group can be strategically introduced into molecules to enhance properties such as solubility and bioavailability, potentially improving pharmacokinetic profiles without diminishing the core pharmacophore's activity.[6]

Contemporaneously, fibrotic diseases—such as idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and systemic sclerosis—represent a significant and largely unmet medical need.[7] These pathologies are universally characterized by the excessive accumulation of extracellular matrix (ECM) components, principally collagen, which leads to tissue stiffening, organ dysfunction, and eventual failure.[8][9] A central event in fibrosis is the activation of myofibroblasts, the primary cell type responsible for pathological collagen deposition.[9] Therefore, strategies aimed at inhibiting collagen synthesis and deposition are of paramount therapeutic interest.

The Core Scientific Hypothesis: 4-HMPA as an Inhibitor of Collagen Prolyl 4-Hydroxylase (CP4H)

The structural integrity and stability of collagen are critically dependent on a post-translational modification: the hydroxylation of proline residues to form 4-hydroxyproline.[10][11] This reaction is catalyzed by the enzyme collagen prolyl 4-hydroxylase (CP4H).[12] In the absence of this hydroxylation, procollagen chains fail to form a stable triple helix at physiological temperatures, preventing their secretion and assembly into functional collagen fibrils.[12] This makes CP4H a rate-limiting and highly attractive target for anti-fibrotic drug development.

The active site of CP4H contains a non-heme Fe(II) ion and requires O₂, 2-oxoglutarate (α-ketoglutarate), and ascorbate as co-factors.[12] The enzyme's mechanism involves the oxidative decarboxylation of 2-oxoglutarate. Notably, compounds that can chelate the active site iron or act as competitive inhibitors of 2-oxoglutarate are effective inhibitors of CP4H. Several pyridinedicarboxylic acids have been identified as potent CP4H inhibitors on this basis.[10]

Our central hypothesis is that this compound, by mimicking the structural features of the 2-oxoglutarate co-substrate, acts as a competitive inhibitor at the active site of CP4H, thereby reducing collagen maturation and deposition. The pyridine ring and carboxylic acid moiety provide the necessary scaffold for coordinating with the Fe(II) center, positioning 4-HMPA as a prime candidate for targeted inhibition.

Caption: The Collagen Synthesis and Hydroxylation Pathway.

Proposed Mechanism of Action and Experimental Validation

We propose that 4-HMPA functions as a competitive inhibitor by coordinating the Fe(II) ion at the CP4H active site via its carboxylate and pyridine nitrogen atoms, thereby occluding the binding of the endogenous co-substrate, 2-oxoglutarate. This direct, competitive inhibition is a well-established mechanism for enzyme-targeted drug action.

Caption: Proposed Mechanism of CP4H Inhibition by 4-HMPA.

To rigorously test this hypothesis, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system, progressing from direct enzyme inhibition to cellular and molecular effects.

Experimental Protocol 1: In Vitro CP4H Inhibition Assay

-

Objective: To determine the direct inhibitory effect of 4-HMPA on CP4H activity and calculate its half-maximal inhibitory concentration (IC₅₀).

-

Methodology:

-

Reagents: Recombinant human CP4H, (Pro-Pro-Gly)₁₀ peptide substrate, 2-oxoglutarate, FeSO₄, Ascorbic Acid, 4-HMPA stock solution.

-

Reaction Setup: Prepare a reaction buffer containing all components except 2-oxoglutarate.

-

Inhibitor Addition: Add varying concentrations of 4-HMPA (e.g., from 1 nM to 100 µM) to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

-

Initiation: Start the reaction by adding 2-oxoglutarate. Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Termination: Stop the reaction by adding HCl.

-

Detection: The assay measures the decarboxylation of [1-¹⁴C]2-oxoglutarate, where the released ¹⁴CO₂ is captured and quantified by scintillation counting. Alternatively, non-radioactive methods can measure succinate formation via a coupled enzyme system.

-

Analysis: Plot percentage inhibition against log[4-HMPA concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Experimental Protocol 2: Cellular Assay for Collagen Production (Sirius Red Staining)

-

Objective: To assess the ability of 4-HMPA to reduce collagen deposition in a cellular model of fibrosis.

-

Methodology:

-

Cell Culture: Plate primary human dermal fibroblasts (HDFs) in 24-well plates and grow to confluence.

-

Induction of Fibrosis: Starve cells in serum-free media for 24 hours, then stimulate with a pro-fibrotic cytokine, such as TGF-β1 (10 ng/mL), in the presence of varying concentrations of 4-HMPA. Include untreated and TGF-β1-only controls.

-

Incubation: Culture for 48-72 hours to allow for collagen production and deposition.

-

Fixation: Wash cells with PBS and fix with Bouin's fluid for 1 hour.

-

Staining: Stain with Sirius Red/picric acid solution for 1 hour. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

-

Elution & Quantification: After washing away unbound dye, elute the bound dye with a destain solution (0.2 M NaOH/methanol 1:1). Measure the absorbance of the eluate at 540 nm.

-

Analysis: Normalize collagen content to cell number (determined in parallel wells, e.g., via crystal violet staining) and calculate the percentage reduction in collagen deposition relative to the TGF-β1-only control.

-

Experimental Protocol 3: Gene Expression Analysis of Fibrotic Markers (RT-qPCR)

-

Objective: To determine if 4-HMPA modulates the expression of key genes involved in fibrosis.

-

Methodology:

-

Cell Treatment: Treat HDFs with TGF-β1 and 4-HMPA as described in Protocol 2 for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for target genes:

-

COL1A1 (Collagen Type I Alpha 1 Chain)

-

ACTA2 (Alpha-Smooth Muscle Actin, a myofibroblast marker)

-

CTGF (Connective Tissue Growth Factor)

-

Housekeeping gene for normalization (e.g., GAPDH or ACTB)

-

-

Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing 4-HMPA-treated samples to the TGF-β1-only control.

-

Caption: Integrated Experimental Workflow for Validation.

Anticipated Data and Broader Implications

The successful execution of these protocols would yield a robust, multi-faceted dataset validating the anti-fibrotic potential of this compound.

Table 1: Anticipated Quantitative Outcomes

| Parameter | Assay | Anticipated Result | Implication |

| IC₅₀ | In Vitro CP4H Assay | 5 - 50 µM | Demonstrates potent, direct inhibition of the target enzyme. |

| Collagen Deposition | Sirius Red Assay | 40 - 70% reduction at 2x IC₅₀ | Confirms cellular efficacy in preventing pathological matrix deposition. |

| Gene Expression | RT-qPCR (COL1A1) | > 3-fold decrease vs. TGF-β1 | Shows modulation of the fibrotic program at the transcriptional level. |

| Gene Expression | RT-qPCR (ACTA2) | > 2-fold decrease vs. TGF-β1 | Suggests inhibition of myofibroblast differentiation. |

These results would position 4-HMPA as a highly promising lead compound for the development of novel anti-fibrotic therapeutics. The presence of the hydroxymethyl group offers a key advantage, providing a chemical handle for further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.[6]

Future Directions:

-

In Vivo Efficacy: Testing 4-HMPA in preclinical animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis).

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HMPA.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-HMPA to optimize its inhibitory activity and drug-like properties.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. srinichem.com [srinichem.com]

- 3. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]

- 4. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unismart.it [unismart.it]

- 8. Extracellular S100A4 as a key player in fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of fibrosis: therapeutic translation for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of hydroxymethyl picolinic acids

An In-depth Technical Guide to the Discovery and History of Hydroxymethyl Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a simple pyridine derivative, serves as the foundational scaffold for a vast array of synthetic and naturally occurring compounds with profound biological activities. The introduction of a hydroxymethyl group to this core structure gives rise to hydroxymethyl picolinic acids, a class of molecules that have garnered significant interest as versatile intermediates and pharmacophores in drug discovery and materials science. This guide provides a comprehensive exploration of the discovery, historical development, and evolving applications of hydroxymethyl picolinic acids. We will delve into the progression of synthetic methodologies, from early oxidative processes to modern catalytic and multi-component reactions. Furthermore, this document will elucidate the critical role these compounds play as building blocks for therapeutics targeting a range of conditions, including metabolic disorders and infectious diseases, supported by detailed experimental protocols and structural analyses.

The Picolinic Acid Framework: A Foundation for Discovery

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that serves as a fundamental building block in chemistry and biology.[1] It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid.[1][2] In biological systems, picolinic acid is a natural catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1] While its precise physiological functions are still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative processes.[1] A key characteristic of picolinic acid is its function as a bidentate chelating agent for divalent and trivalent metal ions, which is believed to facilitate the absorption of minerals like zinc and chromium in the small intestine.[1][3]

The true value of the picolinic acid scaffold lies in its derivatization. Its structural framework is present in numerous natural products with potent biological effects, such as the antibiotic fusaric acid and the antitumor agent streptonigrin.[3][4][5] Synthetic derivatives have also led to major commercial products, including widely used herbicides and the first-line tuberculosis drug, isoniazid.[3][4] This inherent versatility has made picolinic acid and its derivatives, particularly the hydroxymethyl variants, a subject of intense research and development.

Historical Trajectory and Evolution of Synthesis

The history of hydroxymethyl picolinic acids is intrinsically linked to the broader development of pyridine chemistry. While the initial isolation of picolinic acid dates back to earlier investigations of pyridine oxidation, the targeted synthesis of its hydroxylated and methylated derivatives evolved with the advancement of organic chemistry techniques.

Early Synthetic Approaches

Initial laboratory synthesis of the parent picolinic acid was achieved through the oxidation of 2-methylpyridine (α-picoline) using strong oxidizing agents like potassium permanganate (KMnO₄).[1] Commercial-scale production later adopted more efficient methods, such as the ammoxidation of 2-picoline followed by the hydrolysis of the resulting nitrile.[1]

The synthesis of specific hydroxymethyl picolinic acids often begins with a pre-functionalized pyridine ring. For instance, commercially available methyl 6-(hydroxymethyl)picolinate can serve as a starting point for further derivatization.[6] Early patented processes, such as one from 1963, describe the production of various N-substituted amides of 3-hydroxy-picolinic acid, highlighting the early interest in these compounds as intermediates for medicaments.[7]

Modern Synthetic Methodologies

Modern organic synthesis offers more sophisticated and efficient routes to hydroxymethyl picolinic acids and their derivatives. These methods provide better control over regioselectivity and yield.

-

Multi-component Reactions: Recent research has demonstrated the synthesis of picolinates through multi-component reactions involving reagents like 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes, facilitated by novel heterogeneous catalysts.[8] This approach allows for the construction of complex molecular architectures in a single step.

-

Functional Group Interconversion: A common strategy involves the synthesis of a picolinic acid derivative with a placeholder group that can be converted to a hydroxymethyl group. For example, 4-alkoxy-3-hydroxypicolinic acids can be prepared from 4,6-dibromo-3-hydroxypicolinonitrile through a sequence of bromo substitution, nitrile hydrolysis, and halogen reduction.[9]

-

Oxidation of Precursors: A two-step synthesis for 3,6-dihydroxypicolinic acid starts with 3-hydroxypicolinic acid, proceeding through an Elbs oxidation to form an intermediate sulfate ester, which is then hydrolyzed.[10]

The choice of synthetic route is dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials. The progression from harsh oxidation reactions to controlled, catalyzed multi-component strategies reflects the broader evolution of synthetic chemistry towards greater efficiency and elegance.

Caption: Generalized synthetic pathways to picolinic acid derivatives.

Biological Activities and Therapeutic Frontiers

The introduction of a hydroxymethyl group, along with other substituents, onto the picolinic acid scaffold dramatically influences its biological activity. These derivatives have become crucial intermediates and lead compounds in drug development.

| Derivative Class/Compound | Biological Activity/Application | Key Findings | Reference(s) |

| Picolinamide Derivatives | Inhibition of 11β-HSD1 | Potent and metabolically stable inhibitors were developed, showing efficacy in reducing blood glucose and insulin levels in mouse models of diabetes. | [11][12] |

| Dipicolinic Acid (DPA) Isosteres | Inhibition of Metallo-β-Lactamases (e.g., NDM-1) | Starting from methyl 6-(hydroxymethyl)picolinate, isosteres of DPA were synthesized to combat antibiotic resistance by inhibiting key bacterial enzymes. | [6] |

| Natural Product Derivatives (e.g., Fusaric Acid) | Antibacterial, Antitumor, Enzyme Inhibition | Natural picolinic acid derivatives exhibit a wide range of activities, including toxicity to microorganisms and inhibition of dopamine β-hydroxylase. | [3][4][5] |

| Intermediates for Respiratory Drugs | Synthesis of complex molecules | Specific picolinic acid derivatives are used as key intermediates in improved synthetic processes for drugs treating respiratory disorders. | [13] |

| 3,6-Dihydroxypicolinic Acid | Microbial Metabolism | Identified as an intermediate in the biodegradation of picolinic acid by various microorganisms. | [10][14] |

The consistent theme is the utility of the picolinic acid core as a versatile scaffold. The hydroxymethyl group, in particular, often serves as a handle for further chemical modification or as a key interacting moiety within a biological target's active site. For instance, research into inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating metabolic syndrome, has extensively utilized picolinamide derivatives.[11][12] Optimization of these structures has led to potent and orally available inhibitors.[12]

Caption: Relationship between picolinic acid, its derivatives, and applications.

Key Experimental Protocols

The integrity of research relies on reproducible and well-documented methodologies. Below are detailed protocols for the synthesis of key hydroxymethyl picolinic acid precursors, adapted from published literature.

Protocol 1: Synthesis of 3-Hydroxy-pyridine-2-carboxylic Acid Methyl Ester

This protocol describes the esterification of 3-hydroxypicolinic acid, a common starting material.

-

Causality: Sulfuric acid acts as a catalyst for the Fischer esterification reaction between the carboxylic acid and methanol. Refluxing provides the necessary energy to drive the reaction to completion. The final workup with sodium bicarbonate neutralizes the acid catalyst.

-

Methodology:

-

Suspend 3-hydroxypicolinic acid (10 g, 72 mmol) in methanol (150 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add concentrated sulfuric acid (12 mL, 216 mmol) dropwise to the cooled suspension.

-

Remove the ice bath and stir the resulting solution at reflux for 6 hours.

-

Cool the reaction mixture and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Carefully adjust the pH of the residue to 8.5 using a saturated aqueous solution of NaHCO₃ and solid NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the product as a white solid.[15]

-

Protocol 2: Synthesis of the Dipotassium Salt of 3-Hydroxypyridine-2-carboxylic acid-6-sulfate Monohydrate (Intermediate for 3,6-Dihydroxypicolinic Acid)

This protocol outlines the first step in a two-step synthesis of 3,6-dihydroxypicolinic acid via an Elbs persulfate oxidation.

-

Causality: Potassium peroxydisulfate acts as the oxidizing agent to introduce a sulfate group onto the pyridine ring, ortho to the existing hydroxyl group. The dipotassium salt of the product is poorly soluble in the reaction mixture, allowing for its isolation via precipitation.

-

Methodology:

-

Dissolve potassium hydroxide (1 g, ~15 mmol) in 10 mL of water and cool the solution.

-

To the cooled solution, add 3-hydroxypicolinic acid (0.82 g, 6 mmol) followed by potassium peroxydisulfate (0.9 g, 3.3 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

A precipitate will form during the reaction. Collect the solid precipitate by filtration.

-

Wash the collected solid with acetone and dry to yield the dipotassium salt intermediate.[10] The subsequent step involves acidic hydrolysis to yield the final 3,6-dihydroxypicolinic acid.

-

Conclusion

The journey from the fundamental structure of picolinic acid to the complex and highly functionalized hydroxymethyl derivatives illustrates a classic narrative in medicinal chemistry. What began as a simple pyridine catabolite has evolved into a privileged scaffold, providing the foundation for drugs that combat tuberculosis, diabetes, and antibiotic-resistant bacteria. The continuous refinement of synthetic methodologies has enabled chemists to access an ever-expanding chemical space, tailoring these molecules for specific biological targets. As our understanding of disease pathways deepens, the strategic application and further derivatization of hydroxymethyl picolinic acids will undoubtedly continue to yield novel therapeutic agents and advanced materials, solidifying their importance in the landscape of scientific research and development.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 8. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Methodological & Application